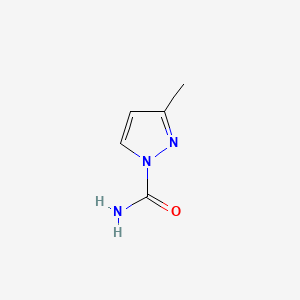

1-Carbamoyl-3-methylpyrazole

Descripción

Overview of Pyrazole (B372694) Carboxamides as a Privileged Scaffold in Chemical Sciences

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.govnih.govontosight.ai Pyrazole and its derivatives have earned this designation due to their wide range of pharmacological activities. nih.govnih.govnih.gov The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile foundation for the synthesis of diverse bioactive molecules. nih.gov

The incorporation of a carboxamide group onto the pyrazole ring further enhances its potential. Pyrazole carboxamides have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.gov This has led to their extensive investigation in medicinal chemistry and drug discovery. The ability of the pyrazole carboxamide core to interact with various enzymes and receptors is a key factor driving its prominence in the chemical sciences. nih.govjst.go.jp

Rationale for Research Focus on 3-Methyl-1H-pyrazole-1-carboxamide

While the broader class of pyrazole carboxamides is of significant interest in medicinal chemistry, the specific compound 3-Methyl-1H-pyrazole-1-carboxamide has found a notable application in the field of agriculture. Research has identified it as a valuable nitrification inhibitor. nih.govgoogle.com Nitrification is a natural process in soil where bacteria convert ammonium (B1175870) to nitrates, which are more susceptible to leaching and loss from the soil. By inhibiting this process, 3-Methyl-1H-pyrazole-1-carboxamide helps to improve the efficiency of nitrogen-based fertilizers, a crucial aspect of modern agriculture. google.com

The rationale for focusing research on this particular molecule stems from its efficacy in this specific application. A patent describes a process for its production, highlighting its utility in inhibiting the nitrification of ammonium nitrogen in cultivated soils. google.com This targeted application distinguishes it from many other pyrazole carboxamides that are primarily investigated for their therapeutic potential in humans.

Below are some of the key physicochemical properties of 3-Methyl-1H-pyrazole-1-carboxamide:

| Property | Value | Source |

| Molecular Formula | C5H7N3O | nih.gov |

| Molar Mass | 125.13 g/mol | nih.gov |

| IUPAC Name | 3-methylpyrazole-1-carboxamide | nih.gov |

| CAS Number | 873-50-7 | nih.gov |

| SMILES | CC1=NN(C=C1)C(=O)N | nih.gov |

Historical Context of Pyrazole Chemistry in Academic Research

The history of pyrazole chemistry dates back to the late 19th century. The German chemist Ludwig Knorr is credited with first using the term "pyrazole" in 1883. nih.gov Shortly thereafter, in 1889, Edward Buchner achieved the first synthesis of pyrazole itself. nih.gov

The foundational work on the synthesis of substituted pyrazoles was also laid by Knorr and his team, who in 1883 reacted hydrazine (B178648) derivatives with β-diketones, a method that remains relevant today. This straightforward approach to creating polysubstituted pyrazoles opened the door for extensive exploration of this class of compounds. Over the decades, a vast number of synthetic methods and analogues have been developed, underscoring the enduring importance of pyrazoles in chemical research and various applications. nih.gov

Propiedades

IUPAC Name |

N-(3-methylpyrazol-1-yl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-5-2-3-8(7-5)6-4-9/h2-4H,1H3,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDAWQUQDDHYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301033910 | |

| Record name | 1-Carbamoyl-3-methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-50-7 | |

| Record name | 1-Carbamoyl-3-methylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Carbamoyl-3-methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization of 3 Methyl 1h Pyrazole 1 Carboxamide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations and functional groups present in 3-methyl-1H-pyrazole-1-carboxamide.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of 3-methyl-1H-pyrazole-1-carboxamide exhibits a series of characteristic absorption bands that confirm the presence of its key functional groups. The analysis, supported by computational studies, allows for the assignment of these bands to specific vibrational modes.

Key vibrations include the N-H stretching of the carboxamide group, typically observed in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NH₂ group are prominent in this region. The C=O stretching vibration of the amide is a strong, characteristic band typically found around 1680-1660 cm⁻¹. Vibrations associated with the pyrazole (B372694) ring, including C=N and C=C stretching, appear in the 1600-1400 cm⁻¹ region. The methyl group gives rise to characteristic C-H stretching and bending vibrations.

A detailed assignment of the principal FTIR bands is presented in the table below, based on published spectral investigations. ktu.edu

| Frequency (cm⁻¹) | Assignment |

| ~3400 | Asymmetric N-H stretch (NH₂) |

| ~3200 | Symmetric N-H stretch (NH₂) |

| ~1670 | C=O stretch (Amide I) |

| ~1600 | N-H bend (Amide II) |

| ~1550 | C=N stretch (pyrazole ring) |

| ~1450 | CH₃ asymmetric bend |

| ~1380 | CH₃ symmetric bend |

| ~1300 | C-N stretch |

Fourier Transform Raman Spectroscopy Analysis

In the FT-Raman spectrum, the symmetric vibrations of the molecule are often more intense. The pyrazole ring vibrations, particularly the ring stretching modes, are typically strong in the Raman spectrum. The C-H stretching vibrations of the methyl group and the pyrazole ring are also clearly visible.

Key FT-Raman bands and their assignments are summarized in the following table, based on spectroscopic studies. ktu.edu

| Frequency (cm⁻¹) | Assignment |

| ~3100 | C-H stretch (pyrazole ring) |

| ~2930 | CH₃ symmetric stretch |

| ~1550 | C=N stretch (pyrazole ring) |

| ~1450 | CH₃ asymmetric bend |

| ~1380 | CH₃ symmetric bend |

| ~800 | Pyrazole ring breathing |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of the atoms within a molecule. For 3-methyl-1H-pyrazole-1-carboxamide, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of its molecular structure in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 3-methyl-1H-pyrazole-1-carboxamide shows distinct signals for each of the different types of protons present in the molecule. The chemical shifts (δ) of these signals are indicative of their local electronic environment.

The spectrum typically displays a singlet for the methyl group (CH₃) protons, usually in the upfield region. The two protons on the pyrazole ring (H4 and H5) appear as distinct signals, often as doublets due to coupling with each other. The chemical shift difference between H4 and H5 is influenced by the electronic effects of the methyl and carboxamide groups. The protons of the carboxamide (NH₂) may appear as a broad singlet, and its chemical shift can be solvent-dependent.

A representative table of ¹H NMR chemical shifts and coupling constants is provided below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.3 | s | - |

| H4 | ~6.2 | d | ~2.5 |

| H5 | ~7.9 | d | ~2.5 |

| NH₂ | ~5.5-7.5 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 3-methyl-1H-pyrazole-1-carboxamide gives a distinct signal.

The carbonyl carbon of the carboxamide group is typically observed at the most downfield chemical shift. The three carbons of the pyrazole ring resonate at distinct positions, with their chemical shifts influenced by the nitrogen atoms and the substituents. The methyl carbon appears at a characteristic upfield position.

The following table summarizes the expected ¹³C NMR chemical shifts.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~160 |

| C3 | ~150 |

| C5 | ~138 |

| C4 | ~110 |

| CH₃ | ~13 |

Two-Dimensional (2D) NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 3-methyl-1H-pyrazole-1-carboxamide, a cross-peak between the signals of H4 and H5 would be expected, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the H4 signal and the C4 signal, the H5 signal and the C5 signal, and the methyl proton signal with the methyl carbon signal.

Mass Spectrometry Techniques

Mass spectrometry serves as a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and aiding in the confident identification of unknown compounds. At present, detailed experimental HRMS data, including precise mass measurements and specific fragmentation pathways for 3-Methyl-1H-pyrazole-1-carboxamide, is not extensively available in publicly accessible scientific literature. Theoretical calculations based on its molecular formula (C₅H₇N₃O) predict a monoisotopic mass of 125.05891 Da. Future HRMS studies would be invaluable in confirming this exact mass and providing a detailed analysis of its fragmentation patterns under high-resolution conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile compounds. In the GC-MS analysis of 3-Methyl-1H-pyrazole-1-carboxamide, the compound exhibits a characteristic fragmentation pattern under electron ionization. The mass spectrum is recorded in the NIST (National Institute of Standards and Technology) database under the number 340714. nih.gov

The mass spectrum reveals a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 125, corresponding to the molecular weight of the compound. The most abundant fragment ion, known as the base peak, is observed at m/z 82. This prominent fragment likely corresponds to the loss of the carboxamide group (-CONH₂) from the molecular ion, resulting in the formation of the stable 3-methylpyrazole (B28129) cation. Other significant fragments are observed at m/z 54 and 81. A proposed fragmentation pattern is detailed in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity |

| 125 | [C₅H₇N₃O]⁺ (Molecular Ion) | Moderate |

| 82 | [C₄H₆N₂]⁺ | High (Base Peak) |

| 81 | [C₄H₅N₂]⁺ | Moderate |

| 54 | [C₃H₄N]⁺ | Moderate |

Interactive Data Table: The data in this table is based on publicly available GC-MS information. The relative intensities are qualitative descriptions.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 3-Methyl-1H-pyrazole-1-carboxamide has been determined by single-crystal X-ray diffraction. The crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 111914. The study was published in the Journal of Molecular Structure in 1999.

The compound crystallizes in the monoclinic space group P2₁/c. The unit cell parameters were determined to be a = 8.565(2) Å, b = 11.123(2) Å, and c = 13.434(3) Å, with a β angle of 107.03(3)°. The unit cell volume is 1224.5(5) ų, and with a calculated density of 1.359 g/cm³, there are eight molecules (Z = 8) per unit cell. The final R-factor for the structure refinement was 0.048.

| Crystal Data | |

| CCDC No. | 111914 |

| Empirical Formula | C₅H₇N₃O |

| Formula Weight | 125.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.565(2) |

| b (Å) | 11.123(2) |

| c (Å) | 13.434(3) |

| β (°) | 107.03(3) |

| Volume (ų) | 1224.5(5) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.359 |

| R-factor | 0.048 |

Interactive Data Table: The crystallographic data presented here is sourced from the scientific literature associated with CCDC 111914.

The solid-state architecture of 3-Methyl-1H-pyrazole-1-carboxamide is stabilized by a network of intermolecular hydrogen bonds. The primary interaction involves the amide group, where the hydrogen atoms of the amino group act as hydrogen bond donors to the carbonyl oxygen atom and a nitrogen atom of the pyrazole ring of adjacent molecules.

Specifically, one of the amide hydrogens forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, creating a centrosymmetric dimer motif. The other amide hydrogen engages in a hydrogen bond with the N2 atom of the pyrazole ring of another adjacent molecule. These hydrogen bonds link the molecules into a three-dimensional supramolecular network, contributing to the stability of the crystal lattice. The planarity of the pyrazole ring and the carboxamide group facilitates efficient packing in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. This method determines the mass percentages of the constituent elements, which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula.

For 3-Methyl-1H-pyrazole-1-carboxamide, the molecular formula is established as C₅H₇N₃O. nih.gov Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), and the compound's molecular weight of 125.13 g/mol , the theoretical elemental composition can be precisely calculated. nih.govstenutz.eu

| Element | Symbol | Theoretical Percentage (%) | Experimental (Found) Percentage (%) |

|---|---|---|---|

| Carbon | C | 47.99 | Data not available in searched sources |

| Hydrogen | H | 5.64 | Data not available in searched sources |

| Nitrogen | N | 33.58 | Data not available in searched sources |

| Oxygen | O | 12.79 | Data not available in searched sources |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength at which this absorption is most intense, known as the absorption maximum (λmax), is characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

The UV-Vis spectrum of 3-Methyl-1H-pyrazole-1-carboxamide is anticipated to exhibit absorptions in the ultraviolet region. The parent pyrazole ring itself displays a primary absorption band around 210 nm. The presence of the methyl and carboxamide substituents on the pyrazole ring in 3-Methyl-1H-pyrazole-1-carboxamide will influence the precise wavelength of maximum absorption. While the PubChem database indicates the availability of UV-Vis spectral data for this compound, the specific absorption maximum (λmax) and the solvent used for the measurement are not provided in the available search results. nih.gov

In the absence of a conjugated system extending beyond the pyrazole ring, the λmax is expected to be in the lower UV range. The choice of solvent can also impact the spectrum due to interactions between the solvent and the analyte, which can stabilize or destabilize the electronic ground and excited states.

| Solvent | Absorption Maximum (λmax) (nm) |

|---|---|

| Data not available in searched sources | Data not available in searched sources |

The characterization of novel pyrazole derivatives frequently involves UV-Vis spectroscopy to understand their electronic properties. For instance, studies on other pyrazole-containing molecules have utilized electronic absorption spectroscopy to investigate their interactions and electronic behavior.

Computational and Theoretical Chemistry Investigations of 3 Methyl 1h Pyrazole 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations, offering a detailed picture of electron distribution and energy states.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized molecules like 3-Methyl-1H-pyrazole-1-carboxamide. Studies on similar pyrazole (B372694) derivatives often employ the B3LYP hybrid functional combined with a basis set like 6-31G(d) to optimize molecular geometry and calculate electronic properties. nih.gov

The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov For 3-Methyl-1H-pyrazole-1-carboxamide, the HOMO is expected to be localized primarily on the pyrazole ring, while the LUMO would likely be distributed across the carboxamide group.

Table 1: Calculated Electronic Properties using DFT (Hypothetical Data)

| Parameter | Value | Unit |

|---|---|---|

| Total Energy | -435.678 | Hartree |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -0.45 | eV |

| HOMO-LUMO Gap | 6.44 | eV |

This data is representative and based on typical values for similar pyrazole compounds.

Semi-empirical quantum chemistry methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations. wikipedia.org These methods are significantly faster than ab initio or DFT calculations, allowing for the study of larger molecular systems and the exploration of reaction pathways and transition states. wikipedia.org For 3-Methyl-1H-pyrazole-1-carboxamide, semi-empirical methods can be employed to gain mechanistic insights into its potential reactions, conformational changes, and tautomeric equilibria, providing a qualitative understanding of the energy barriers involved. wikipedia.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. researchgate.net

For 3-Methyl-1H-pyrazole-1-carboxamide, the MEP map would show a significant negative potential (red/yellow) around the carbonyl oxygen atom and the sp2-hybridized nitrogen atom of the pyrazole ring, identifying them as primary sites for electrophilic interaction. dntb.gov.uaresearchgate.net Conversely, the hydrogen atoms of the amide group (-NH2) would exhibit a strong positive potential (blue), marking them as sites for nucleophilic interaction and hydrogen bond donation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.deq-chem.com This method provides detailed information about bonding, hybridization, and intramolecular charge transfer interactions.

The key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. wisc.edu These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule. For 3-Methyl-1H-pyrazole-1-carboxamide, significant stabilizing interactions would include the delocalization of lone pair electrons from the pyrazole nitrogens and the carbonyl oxygen into the antibonding orbitals (π*) of the adjacent pi-system.

Table 2: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C=N) | 25.4 |

| LP (N7) | π* (C=C) | 18.2 |

| π (C=C) | π* (C=O) | 15.7 |

E(2) represents the stabilization energy of the hyperconjugative interaction. LP denotes a lone pair. This data is representative.

Conformational Analysis and Tautomerism Studies

The flexibility of the carboxamide group allows for different spatial orientations relative to the pyrazole ring. Computational methods can be used to determine the relative energies of these conformers. The rotation around the single bond connecting the pyrazole ring and the carboxamide group can lead to different conformers, which can be influenced by intramolecular hydrogen bonding and steric hindrance.

Unsubstituted 1H-pyrazoles can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. For 3-Methyl-1H-pyrazole-1-carboxamide, this results in an equilibrium between two annular prototropic tautomers: 3-methyl-1H-pyrazole-1-carboxamide and 5-methyl-1H-pyrazole-1-carboxamide.

Theoretical calculations, supported by experimental evidence from related compounds, suggest that the stability of these tautomers is influenced by the electronic nature of the substituents. nih.gov For pyrazoles with a methyl group, the 3-methyl tautomer is generally found to be more stable than the 5-methyl tautomer. researchgate.net The energy difference between the two forms can be calculated using high-level DFT methods, often including considerations for solvent effects. nih.gov

Table 3: Relative Energies of Tautomers (Hypothetical Data)

| Tautomer | Relative Energy (in vacuo) |

|---|---|

| 3-Methyl-1H-pyrazole-1-carboxamide | 0.00 kcal/mol |

This data is representative, indicating the higher stability of the 3-methyl tautomer.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Methyl-1H-pyrazole-1-carboxamide |

| 5-Methyl-1H-pyrazole-1-carboxamide |

Keto-Enol Tautomerism in Related Pyrazolone (B3327878) Structures

Pyrazolone derivatives, which are structurally related to pyrazoles, can exist in different tautomeric forms, primarily the keto and enol forms. nih.govnih.gov The balance of this keto-enol tautomerism is a critical factor influencing the compound's stability, reactivity, and interaction with biological targets. masterorganicchemistry.comlibretexts.org Computational methods, particularly Density Functional Theory (DFT), are extensively used to investigate this phenomenon. nih.gov

Studies on substituted pyrazolone derivatives have shown that the equilibrium between tautomers is heavily influenced by the nature of the substituents and the solvent environment. nih.govorientjchem.org For instance, DFT analyses performed with the B3LYP hybrid functional and the 6-311++G(d,p) basis set have been used to optimize the molecular geometries of keto and enol forms in both the gas phase and in different solvents. nih.gov Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are calculated to predict the tautomeric equilibrium constants (Keq) and the percentage of each tautomer at standard conditions. nih.gov In one study, spectral and DFT findings indicated that for 4-Acetyl-1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one, the keto form is more stable. nih.gov Conversely, for a related carbaldehyde derivative, the enol form was found to be more stable in the solid state, while the keto form predominated in solution. nih.gov Generally, the keto tautomer is more stable due to the greater strength of the C=O double bond compared to the C=C double bond in the enol form. libretexts.org

| Pyrazolone Derivative | Computational Method | Environment | Favored Tautomer | Key Findings |

|---|---|---|---|---|

| PYR-I (4-Acetyl-1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one) | DFT (B3LYP/6-311++G(d,p)) | Gas phase & various solvents | Keto | The keto-enol tautomer equilibrium heavily favors the keto form in all investigated cases. nih.gov |

| PYR-II (1-(4-Chlorophenyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde) | DFT (B3LYP/6-311++G(d,p)) | Gas phase & various solvents | Enol | Computational results indicated the enol form is more stable, though spectral data showed variance between solid (enol) and solution (keto) states. nih.gov |

| Acetoacetic Acid | ¹H NMR | D₂O vs. CCl₄ | Keto (in D₂O), Enol (in CCl₄) | Demonstrates strong solvent dependency, with the enol form ranging from <2% in polar protic solvents to 49% in nonpolar solvents. masterorganicchemistry.com |

Computational Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are vital for understanding how the chemical structure of pyrazole derivatives relates to their biological or chemical activity. nih.govresearchgate.net These models use statistical methods to correlate variations in molecular descriptors with observed activity, guiding the design of new compounds with enhanced properties. nih.govacs.org

For pyrazole derivatives, 2D-QSAR models have been successfully developed to predict activity against various targets. nih.gov These models often follow the Organization for Economic Co-operation and Development (OECD) guidelines to ensure statistical significance and predictive power. nih.gov In a study of 63 in-house synthesized pyrazole derivatives, 2D-QSAR models were used to predict their anti-cancer activity (pIC₅₀ values) against several cancer cell lines. nih.gov The results of such studies can generate a SAR map, indicating which substitutions on the pyrazole ring are likely to increase or decrease activity. researchgate.net For example, a SAR study on pyrazole triazole thiol derivatives suggested an order of substituent effectiveness on the 'B' ring for enhancing anti-cancer activity against a specific cell line. researchgate.net

| Pyrazole Series | Computational Method | Target/Activity | Key SAR Findings |

|---|---|---|---|

| Pyrazole Triazole Thiol Derivatives | 2D-QSAR | Anti-cancer (B16F10 skin cancer) | Substitutions on the 'B' ring showed an increasing order of activity: -Br > -OH > -OCH₃ > Furan > -NO₂ > -N(CH₃)₂ > 2,4-Cl > -CH₃. researchgate.net |

| 1H-Pyrazole-1-carbothioamide Derivatives | 2D-QSAR (PLS and SW-MLR) | EGFR Kinase Inhibition | The inhibitory activity was significantly influenced by adjacency distance matrix descriptors. The models were used to design 11 new potent inhibitor candidates. acs.org |

| 3,5-Disubstituted Pyrazole Derivatives | SAR exploration | Meprin α and β Inhibition | Introduction of acidic carboxyphenyl moieties increased activity against meprin β, while bioisosteres of carboxylic acid generally improved activity against meprin β. nih.gov |

Molecular Docking and Ligand-Target Interaction Modeling (non-clinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used to understand the binding mechanisms of ligands like 3-Methyl-1H-pyrazole-1-carboxamide to various non-clinical target proteins. researchgate.netnih.gov

Molecular docking simulations provide valuable predictions of the binding affinity, typically expressed as a binding energy or score, and the specific binding mode or conformation of the ligand within the target's active site. nih.govnih.gov For instance, docking studies on pyrazole-carboxamide derivatives with human carbonic anhydrase (hCA) isoenzymes I and II have successfully predicted binding scores that correlate with experimentally determined inhibition constants (Ki). nih.gov In one such study, the most active compounds, 6a and 6b, exhibited higher binding affinities (more negative binding scores) for the hCA receptors compared to the standard inhibitor acetazolamide (B1664987) (AAZ). nih.gov Similarly, docking of pyrazole benzamide (B126) derivatives against Enoyl-[acyl-carrier-protein] reductase revealed compounds with strong binding energies, indicating high potential for interaction. researchgate.net Other studies have investigated the binding of pyrazole derivatives to protein kinases and DNA, predicting binding energies and identifying the most stable binding conformations. nih.govjst.go.jpnih.gov

| Ligand Series | Target Protein | Predicted Binding Affinity | Docking Software/Method |

|---|---|---|---|

| Pyrazole-carboxamides (Compound 6a) | hCA I / hCA II | -9.3 / -8.5 (Binding Score) | Not Specified, Visualized with BIOVIA Discovery Studio. nih.gov |

| Pyrazole-carboxamides (Compound 6b) | hCA I / hCA II | -7.6 / -7.9 (Binding Score) | Not Specified, Visualized with BIOVIA Discovery Studio. nih.gov |

| Pyrazole Benzamide (Compound M5n) | Enoyl-[acyl-carrier-protein] reductase (4DRE) | -9.8 kcal/mol | Not Specified. researchgate.net |

| Pyrazole Benzamide (Compound M5g) | Enoyl-[acyl-carrier-protein] reductase (4DRE) | -9.6 kcal/mol | Not Specified. researchgate.net |

| 1H-pyrazole-3-carboxamide (pym-5) | Calf Thymus DNA | Kpym-5=1.06×105 M−1 (Binding Affinity) | Not Specified. jst.go.jpnih.gov |

| 1,3-diphenyl-1H-pyrazole-4-carboxamide (2b) | CDK2 (2VTO) | -10.35 kJ/mol | Not Specified. nih.gov |

Beyond predicting affinity, molecular docking identifies the specific amino acid residues within a target's binding site that form key interactions with the ligand. nih.govresearchgate.net These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for stabilizing the ligand-target complex. For example, docking studies of pyrazole derivatives with the VEGFR-2 protein kinase identified direct interactions with residues such as Leu 840, Cys 919, and Asp 1046. nih.gov In another study, potent pyrazole-benzamide derivatives were found to form important hydrogen bonds and π-interactions with residues like Lys165, Gly14, and Ile21 in the active site of Enoyl-[acyl-carrier-protein] reductase. researchgate.net The analysis of these interactions provides a structural basis for the ligand's activity and selectivity, and can guide further optimization to enhance binding to the desired target. nih.govnih.gov

| Ligand Series | Target Protein | Key Interacting Residues/Motifs | Types of Interaction |

|---|---|---|---|

| Pyrazole-carboxamides (Compound 6a) | hCA I & hCA II | Interacts with the zinc ion and surrounding amino acids in the active site. nih.gov | Coordination, Hydrogen Bonds |

| Pyrazole Benzamides | Enoyl-[acyl-carrier-protein] reductase (4DRE) | Lys165, Gly14, Ser94, Ile21. researchgate.net | Hydrogen Bonds, π-interactions |

| 1H-pyrazole derivatives | VEGFR-2 (2QU5) | Leu 840, Asn 923, Arg 1066, Cys 919, Asp 1046. nih.gov | Hydrogen Bonds, Hydrophobic Interactions |

| 1H-pyrazole-3-carboxamides | DNA | Interacts with base pairs in the minor groove. jst.go.jp | Groove Binding |

| 3-amino-pyrazole inhibitor | Casein Kinase 2 (CK2α1) | Binds to ATP binding site and a second molecule binds at the CK2β protein-protein interface. nih.gov | ATP-competitive, Allosteric |

Emerging Trends and Future Research Directions for 3 Methyl 1h Pyrazole 1 Carboxamide

Novel Synthetic Strategies and Methodological Advancements

The development of efficient and sustainable synthetic methods is a cornerstone of modern organic chemistry. For 3-Methyl-1H-pyrazole-1-carboxamide, the focus is on creating more effective and environmentally friendly ways to construct and modify the pyrazole (B372694) core.

Recent research has emphasized the development of novel catalysts to improve the synthesis of pyrazole derivatives. tsijournals.com These efforts aim to enhance reaction rates, improve yields, and increase the selectivity of chemical transformations. For instance, the use of copper-catalyzed domino C-N coupling hydroamination reactions has been reported as a facile method for preparing certain pyrazole derivatives. nih.gov The development of reusable catalysts is also a key area of interest, as it aligns with the principles of green chemistry by reducing waste and operational costs. ias.ac.in Future research will likely focus on designing highly specific catalysts tailored for the synthesis of complex pyrazole-based structures, including those with the 3-methyl-1H-pyrazole-1-carboxamide scaffold.

Continuous flow chemistry is emerging as a powerful alternative to traditional batch synthesis methods for pyrazole derivatives. mdpi.com This technology offers significant advantages, including enhanced reaction control, improved safety, and easier scalability. mdpi.com Researchers have successfully established flow setups for the synthesis of pyrazoles with good to very good yields and excellent regioselectivities. mdpi.com The optimization of continuous flow processes for the production of 3-Methyl-1H-pyrazole-1-carboxamide could lead to more efficient and cost-effective manufacturing, making this compound and its derivatives more accessible for various applications. mdpi.com Future work in this area will likely involve the integration of in-line purification and analysis techniques to create fully automated and highly efficient synthesis platforms.

Exploration of Unconventional Chemical Reactivity and Selectivity

Beyond traditional synthetic methods, scientists are exploring the unconventional reactivity of pyrazoles to access novel chemical space. This includes investigating the tautomeric equilibrium of the pyrazole ring and how it influences its reactivity in different chemical environments. tsijournals.com Understanding and controlling the regioselectivity of reactions involving the pyrazole core remains a significant challenge and a key area of ongoing research. acs.org For example, studies have shown that the choice of hydrazine (B178648) (free base versus hydrochloride salt) can dictate the regiochemical outcome in the synthesis of substituted pyrazoles. acs.org Future investigations will likely employ advanced spectroscopic and computational techniques to unravel the subtle factors that govern the reactivity and selectivity of 3-Methyl-1H-pyrazole-1-carboxamide, paving the way for the discovery of new and unexpected chemical transformations.

Advanced Computational Modeling and Artificial Intelligence-Driven Design

Development of Next-Generation Chemical Probes and Tools for Biological Systems

The unique structural and chemical properties of pyrazole derivatives make them attractive scaffolds for the development of chemical probes to study biological systems. nih.govjst.go.jp These probes can be designed to interact with specific biological targets, such as proteins or nucleic acids, allowing researchers to investigate their functions and roles in disease. nih.govjst.go.jp For example, pyrazole-carboxamide derivatives have been investigated for their DNA-binding interactions, suggesting their potential as tools to study DNA conformation and as a basis for developing new anticancer agents. nih.govjst.go.jp Future research will focus on creating highly selective and potent chemical probes based on 3-Methyl-1H-pyrazole-1-carboxamide for a wide range of biological applications, including in vitro diagnostics and in vivo imaging.

Interdisciplinary Research Opportunities with Physics and Materials Science

The applications of pyrazole derivatives extend beyond the biological sciences into the realms of physics and materials science. mdpi.comnih.gov The unique electronic and photophysical properties of pyrazoles make them interesting candidates for the development of novel materials with applications in electronics and optics. nih.govmdpi.com For instance, some pyrazole compounds have shown potential as luminescent and fluorescent agents, with applications as brightening agents and in organic light-emitting diodes (OLEDs). nih.gov The ability of pyrazoles to act as versatile ligands for metal-organic frameworks (MOFs) also opens up possibilities for creating new materials with tailored properties for applications in gas storage, catalysis, and sensing. nih.govresearchgate.net Future interdisciplinary research will likely explore the full potential of 3-Methyl-1H-pyrazole-1-carboxamide and its derivatives in the design and fabrication of advanced materials with novel functionalities.

Data Tables

Table 1: Selected Research on Novel Synthetic Strategies for Pyrazole Derivatives

| Research Focus | Key Findings | Reference |

| Catalyst Development | Copper-catalyzed domino reactions provide a facile route to pyrazoles. | nih.gov |

| Green Chemistry | Development of reusable catalysts for more sustainable pyrazole synthesis. | ias.ac.in |

| Continuous Flow Synthesis | Offers enhanced control, safety, and scalability for pyrazole production. | mdpi.com |

| Regioselectivity Control | Choice of reagents, like free base vs. salt of hydrazine, influences reaction outcome. | acs.org |

Table 2: Emerging Applications of Pyrazole Derivatives

| Application Area | Research Highlight | Reference |

| Computational Design | AI and deep learning are used to screen virtual libraries of pyrazole compounds. | berkeley.edu |

| Biological Probes | Pyrazole-carboxamides are being studied for their DNA-binding properties. | nih.govjst.go.jp |

| Materials Science | Pyrazoles show potential as luminescent materials for applications like OLEDs. | nih.gov |

| Metal-Organic Frameworks | Pyrazoles serve as versatile ligands for the creation of new MOFs. | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-1H-pyrazole-1-carboxamide, and what methodological considerations are critical for yield optimization?

- Answer : Synthesis typically involves multi-step reactions, such as condensation of pyrazole precursors with carboxamide-forming reagents (e.g., carbamoyl chlorides). Key parameters include temperature control (e.g., 60–80°C for cyclization), pH adjustment to stabilize intermediates, and use of polar aprotic solvents like DMF. Post-synthesis purification via recrystallization or column chromatography is essential for high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing 3-Methyl-1H-pyrazole-1-carboxamide?

- Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and carboxamide functionality.

- Mass spectrometry (ESI-MS) for molecular weight verification (m/z 125.13 [M+H]⁺).

- HPLC to assess purity (>98%) and monitor degradation products .

Q. How is 3-Methyl-1H-pyrazole-1-carboxamide utilized as a building block in medicinal chemistry?

- Answer : The carboxamide group enables hydrogen bonding with biological targets, making it a key intermediate for synthesizing bioactive heterocycles. For example, it can be coupled with aryl halides via Buchwald-Hartwig amination to generate kinase inhibitors or antimicrobial agents .

Advanced Research Questions

Q. How can researchers design experiments to establish structure-activity relationships (SAR) for pyrazole-carboxamide derivatives?

- Answer :

- Step 1 : Introduce substituents (e.g., halogens, methyl groups) at the pyrazole 3- or 5-positions via regioselective alkylation.

- Step 2 : Test derivatives in bioassays (e.g., enzyme inhibition, cytotoxicity).

- Step 3 : Correlate electronic/steric effects (measured via Hammett constants or DFT calculations) with activity trends.

- Example : Fluorine substitution at the phenyl ring enhances metabolic stability in CYP450 assays .

Q. How should contradictory data on biological activity across studies be resolved?

- Answer :

- Replicate studies under standardized conditions (e.g., cell line, assay protocol).

- Analyze impurities (e.g., by LC-MS) to rule out batch variability.

- Compare structural analogs to isolate the impact of specific functional groups.

- Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or solubility .

Q. What computational strategies predict the binding interactions of 3-Methyl-1H-pyrazole-1-carboxamide derivatives with biological targets?

- Answer :

- Molecular docking (AutoDock Vina) to model ligand-receptor complexes.

- Molecular dynamics (MD) simulations (GROMACS) to assess stability over 100 ns trajectories.

- Free energy calculations (MM/PBSA) to quantify binding affinities.

- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

Q. What methodologies optimize reaction yields in large-scale synthesis?

- Answer :

- Catalyst screening : Pd(OAc)₂ for coupling reactions improves turnover.

- Solvent optimization : Switch from DMF to acetonitrile to reduce side reactions.

- Process monitoring : Use in-situ FTIR or TLC to track intermediate formation.

- Yield enhancement : Achieve >80% yield via microwave-assisted synthesis (100°C, 30 min) .

Key Notes

- Avoided Sources : BenchChem ( ) and non-peer-reviewed content excluded per guidelines.

- Methodological Focus : Emphasized experimental design, data validation, and interdisciplinary approaches (e.g., combining synthesis with computational modeling).

- Advanced Techniques : Highlighted emerging methods like microwave synthesis and MD simulations to address research gaps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.